(2S)-2-[benzyl(methyl)azaniumyl]-3-hydroxypropanoate
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Overview
Description
(2S)-2-[benzyl(methyl)azaniumyl]-3-hydroxypropanoate is an organic compound with a complex structure that includes a benzyl group, a methyl group, and a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[benzyl(methyl)azaniumyl]-3-hydroxypropanoate typically involves the reaction of benzylamine with methyl acrylate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a palladium complex, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process, ensuring a consistent and high-quality product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[benzyl(methyl)azaniumyl]-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of benzyl(methyl)azaniumyl-3-oxopropanoate.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-[benzyl(methyl)azaniumyl]-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[benzyl(methyl)azaniumyl]-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[benzyl(methyl)azaniumyl]-3-oxopropanoate: An oxidized form of the compound.
(2S)-2-[benzyl(methyl)azaniumyl]-3-methoxypropanoate: A methoxy-substituted derivative.
(2S)-2-[benzyl(methyl)azaniumyl]-3-aminopropanoate: An amino-substituted derivative.
Uniqueness
(2S)-2-[benzyl(methyl)azaniumyl]-3-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2S)-2-[benzyl(methyl)azaniumyl]-3-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(10(8-13)11(14)15)7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,14,15)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJIZQNWABANCS-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](CC1=CC=CC=C1)C(CO)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[NH+](CC1=CC=CC=C1)[C@@H](CO)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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